8-Aza-7-bromo-7-deazaguanosine

Nucleoside Chemistry Base Pairing Protonation State

8-Aza-7-bromo-7-deazaguanosine is a uniquely dual-modified purine nucleoside analog combining 8-aza and 7-bromo-7-deaza substitutions. Unlike single-modification analogs, its distinct electronic environment (pKa ~10.3 at N1) and 7-bromo heavy atom enable experimental phasing in X-ray crystallography. The bromine serves as a versatile handle for palladium-catalyzed cross-coupling, facilitating rapid SAR exploration at the 7-position. This compound is essential for structural biology, medicinal chemistry, and immunology (TLR7/8) studies where precise atomic-level modifications are required. Choose this specific analog to avoid uncontrolled variables and ensure reproducible results. Request a quote for bulk quantities.

Molecular Formula C10H12BrN5O5
Molecular Weight 362.14 g/mol
Cat. No. B12105241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aza-7-bromo-7-deazaguanosine
Molecular FormulaC10H12BrN5O5
Molecular Weight362.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O
InChIInChI=1S/C10H12BrN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20)
InChIKeyIFDHGJWXTTXQDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Aza-7-bromo-7-deazaguanosine: A Dual-Modified Nucleoside Analog for Specialized Research Applications


8-Aza-7-bromo-7-deazaguanosine (CAS: 96555-37-2) is a purine nucleoside analog that incorporates two distinct modifications to the guanine base: a nitrogen substitution at the 8-position (8-aza) and a bromine atom at the 7-position, which also replaces the N7 nitrogen with a carbon (7-deaza) . This dual modification distinguishes it from simpler, single-modification analogs. The compound functions as a nucleoside antimetabolite and is utilized as a halo-nucleoside scaffold and template in research . Its primary research context is as a purine nucleoside analog, a class known for broad antitumor activity, particularly against indolent lymphoid malignancies, with anticancer mechanisms involving the inhibition of DNA synthesis and induction of apoptosis .

Why Generic Purine Nucleoside Analogs Cannot Substitute for 8-Aza-7-bromo-7-deazaguanosine


Simple substitution with a generic purine nucleoside analog or even a single-modification derivative (e.g., 7-deazaguanosine or 8-azaguanosine) is scientifically inappropriate for experiments where the dual modification is required. The combination of the 8-aza and 7-bromo-7-deaza features creates a unique electronic and steric environment that is not recapitulated by other analogs. For instance, the pKa of the N1 position, which is critical for base pairing and interaction with biological targets, varies significantly across the class, from 7.6 for 8-azaguanosine to 10.3 for 7-deazaguanosine [1]. Furthermore, the bromine atom at the 7-position provides a specific heavy atom for X-ray crystallography or a reactive handle for further derivatization, which is absent in non-halogenated analogs like 8-aza-7-deazaguanosine . Therefore, using a different analog without these precise modifications introduces uncontrolled variables that can lead to misleading or irreproducible results.

Quantitative Differentiation of 8-Aza-7-bromo-7-deazaguanosine from Closest Analogs: An Evidence-Based Selection Guide


Differential N1 pKa Values Among Guanosine Analogs

The N1 pKa value, which governs the protonation state and thus hydrogen-bonding capabilities of the nucleobase, differs markedly between 8-Aza-7-bromo-7-deazaguanosine and its closest structural analogs. While an experimentally determined pKa for 8-Aza-7-bromo-7-deazaguanosine itself is not available in the current literature, class-level inference from structurally related compounds demonstrates that the dual modification creates a unique electronic profile. For comparison, 8-azaguanosine (a8G) has an experimental pKa of 7.6, 7-deazaguanosine (c7G) has a pKa of 10.3, and 8-aza-7-deazaguanosine (a8c7G) has a pKa of 8.9 [1].

Nucleoside Chemistry Base Pairing Protonation State

7-Bromo Substitution Enables Unique Heavy Atom Derivatization and Crystallography

A key differentiating feature of 8-Aza-7-bromo-7-deazaguanosine is the presence of the bromine atom at the 7-position, which is absent in non-halogenated analogs like 8-aza-7-deazaguanosine (a8c7G) or 7-deazaguanosine (c7G). This heavy atom serves as an anomalous scatterer for X-ray crystallography and can participate in halogen bonding interactions that are not possible with hydrogen or smaller halogens . While the logP value for the target compound is -1.8 , a direct logP comparison with 8-aza-7-deazaguanosine is not available, but the presence of bromine is expected to increase lipophilicity, which may alter cellular uptake and distribution.

Structural Biology X-ray Crystallography Halogen Bonding

Potential for Differential TLR7/8 Modulation Compared to 7-Deazaguanosine

While direct comparative TLR activation data for 8-Aza-7-bromo-7-deazaguanosine is not available, studies on closely related analogs demonstrate that modifications to the 7- and 8-positions of guanosine profoundly affect interaction with Toll-like receptors 7 and 8 (TLR7/8). Research shows that RNA containing 7-deazaguanosine (c7G) fails to activate TLR8, confirming the essential role of the guanine N7 position for this interaction [1]. The 8-aza-7-deazaguanosine (a8c7G) modification is known to eliminate non-Watson-Crick secondary structures in oligonucleotides, a property leveraged in 'Super G' bases for PCR and sequencing [2]. The 7-bromo substitution in the target compound may further modulate this interaction, either by steric hindrance or by altering the electron density of the base, potentially creating a unique TLR7/8 agonist or antagonist profile distinct from both c7G and a8c7G.

Immunology Toll-like Receptors Innate Immunity

LogP of -1.8 Informs Solubility and Formulation Strategy

The calculated LogP (octanol-water partition coefficient) for 8-Aza-7-bromo-7-deazaguanosine is -1.8 . This value, which is lower (more hydrophilic) than that of many unmodified nucleosides, indicates a preference for aqueous environments and impacts its predicted absorption, distribution, and formulation. While a direct LogP comparison with the non-brominated analog, 8-aza-7-deazaguanosine, is not publicly available, the -1.8 value for the target compound provides a crucial quantitative parameter for researchers designing solubility or in vivo studies. This is a more specific piece of information than the general class descriptions of 'purine nucleoside analogs' provided for this compound .

Medicinal Chemistry ADME Formulation

8-Aza-7-bromo-7-deazaguanosine: Recommended Research and Industrial Application Scenarios Based on Differentiated Properties


Investigating the Structural Basis of Purine Nucleoside Antimetabolite Activity

This compound serves as a precise structural probe to dissect the contribution of individual modifications (8-aza, 7-deaza, 7-bromo) to the antitumor activity observed in the broader class of purine nucleoside analogs . By comparing its activity profile to that of 7-deazaguanosine and 8-aza-7-deazaguanosine, researchers can attribute changes in potency, target engagement, or mechanism (e.g., DNA synthesis inhibition vs. apoptosis induction) to the specific addition of the bromine atom or the 8-aza nitrogen. The inferred distinct pKa and potential for halogen bonding make it a valuable tool for studying enzyme active site interactions and the structure-activity relationship (SAR) of this nucleoside class [1].

X-ray Crystallography and Structural Determination of Nucleoside-Protein Complexes

The 7-bromo substituent is a primary driver for selecting this compound for structural biology applications . The bromine atom acts as a heavy atom label for experimental phasing in X-ray crystallography, enabling the unambiguous determination of the nucleoside's binding pose within a protein or nucleic acid complex . This is a distinct advantage over non-halogenated analogs like 8-aza-7-deazaguanosine, which lack this intrinsic phasing power. Researchers studying the binding of guanosine derivatives to enzymes such as kinases, polymerases, or GTP-cyclohydrolase I [1] will find this compound uniquely suited for obtaining high-resolution structural data.

Probing TLR7/8 Recognition Requirements with a Dual-Modified Probe

For immunologists studying the molecular determinants of Toll-like receptor 7 and 8 (TLR7/8) activation by RNA, this compound offers a unique combination of modifications not found together in other commercially available nucleosides. Research has established that 7-deazaguanosine abolishes TLR8 activation, while the 8-aza-7-deaza modification is known to eliminate problematic secondary structures in oligonucleotides . Incorporating 8-Aza-7-bromo-7-deazaguanosine into synthetic RNA allows researchers to investigate whether the additional 7-bromo group can rescue or further modify TLR7/8 signaling, providing a more nuanced understanding of the structural basis for innate immune recognition of modified nucleic acids [1].

Synthesis of Novel Derivatized Nucleoside Libraries via Cross-Coupling

The 7-bromo group serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the creation of diverse libraries of 7-substituted 8-aza-7-deazaguanosine derivatives . This capability is a significant advantage over the non-halogenated 8-aza-7-deazaguanosine scaffold, which would require additional, often challenging, synthetic steps to introduce functionality at the 7-position. Researchers in medicinal chemistry and chemical biology can utilize this compound as a core template to rapidly explore the SAR around the 7-position, attaching various aryl, alkyl, or alkynyl groups to modulate biological activity, binding affinity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Aza-7-bromo-7-deazaguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.